molecular formula C11H8N4O2S B5549224 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile

Cat. No.: B5549224
M. Wt: 260.27 g/mol
InChI Key: SKCRGVNPVNVHNV-UHFFFAOYSA-N
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Description

2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is a useful research compound. Its molecular formula is C11H8N4O2S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile is 260.03679668 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound 2-Thiazolylhydrazonomalononitrile has been employed as a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyridazine, tetrazole, pyrimidines, and triazolopyrimidines, incorporating the thiazole moiety. This demonstrates the compound's versatility in forming a diverse array of heterocyclic structures through reactions with various carbon and nitrogen nucleophiles, highlighting its potential for creating pharmacologically relevant molecules (El‐Mekabaty et al., 2016).

Biological Activities

  • Novel heterocycles incorporating phthalazine were synthesized, demonstrating the utility of related compounds as intermediates in producing structures with potential antibacterial activity. This underscores the significance of such compounds in medicinal chemistry for developing new therapeutic agents (Khalil et al., 2009).

Material Science and Polymer Chemistry

  • The construction of large molecular cavities using tetraoxacalix[2]arene[2]triazine as a platform has been achieved, indicating the role of related triazine derivatives in forming novel macrocyclic structures with potential applications in molecular recognition, catalysis, or as components of functional materials (Hou et al., 2008).

Advanced Synthesis Techniques

  • A practical one-pot synthesis method for 4,6-bis(hetero)aryl- and 4-(hetero) aryl-6-methyl-substituted 1,3,5-triazin-2-amines showcases the efficiency of using cesium carbonate-promoted cotrimerization, demonstrating the compound's relevance in simplifying synthetic routes to complex triazine derivatives (Calheiros et al., 2022).

Environmental Applications

  • The degradation of triazine herbicides mediated by benzoxazinones (Bx) highlights the environmental significance of triazine derivatives, offering insights into their potential use in bioremediation strategies to mitigate pollution caused by widespread herbicide use (Willett et al., 2016).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the retrieved resources . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent harm.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCRGVNPVNVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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